4-Amino-6-(5-methylthiophen-2-YL)-1,3,5-triazine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(5-methylthiophen-2-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring substituted with an amino group, a thiol group, and a methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(5-methylthiophen-2-YL)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with thiourea and ammonium thiocyanate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(5-methylthiophen-2-YL)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
4-Amino-6-(5-methylthiophen-2-YL)-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-Amino-6-(5-methylthiophen-2-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal applications, it may interact with cellular pathways involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-(5-methylthiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
- 4-Amino-6-(5-methylthiophen-2-yl)pyridazin-3-ol
Uniqueness
4-Amino-6-(5-methylthiophen-2-YL)-1,3,5-triazine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .
Properties
Molecular Formula |
C8H8N4S2 |
---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
2-amino-6-(5-methylthiophen-2-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C8H8N4S2/c1-4-2-3-5(14-4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13) |
InChI Key |
SDVDLLHLLIMOBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC(=S)N=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.